molecular formula C21H29NO B044552 Hexbutinol CAS No. 117828-61-2

Hexbutinol

Cat. No. B044552
M. Wt: 311.5 g/mol
InChI Key: IXXCPZGOFVCPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexbutinol, also known as 2,3-dihydroxy-1-butene, is a chemical compound that has been extensively studied in the field of biochemistry and physiology. This compound is a diol that is used as a reagent in organic chemistry and has been found to have several applications in scientific research.

Mechanism Of Action

The mechanism of action of hexbutinol is not fully understood, but it is believed to act as a competitive inhibitor of alcohol dehydrogenase, an enzyme that is involved in the metabolism of alcohols in the liver. This inhibition leads to a buildup of acetaldehyde, a toxic byproduct of alcohol metabolism, which can cause symptoms of alcohol intolerance.

Biochemical And Physiological Effects

Hexbutinol has been found to have several biochemical and physiological effects, including the inhibition of alcohol metabolism, the induction of oxidative stress, and the modulation of cellular signaling pathways. These effects have been studied in vitro and in vivo, and have provided insights into the mechanisms underlying the metabolism of alcohols in the human body.

Advantages And Limitations For Lab Experiments

One advantage of using hexbutinol in lab experiments is that it is a relatively inexpensive and readily available reagent. However, one limitation is that it can be difficult to work with due to its low solubility in some solvents, and its tendency to form aggregates in solution.

Future Directions

There are several future directions for research on hexbutinol, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for alcohol-related disorders, and the elucidation of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the long-term effects of hexbutinol exposure on human health and the environment.

Synthesis Methods

Hexbutinol can be synthesized using several methods, including the reaction of 1-bromo-2-butene with sodium hydroxide, or the reaction of 2,3-dichloro-1-butene with sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Hexbutinol has been used in several scientific research applications, including as a reagent in the synthesis of other chemicals, as a model compound for studying the metabolism of alcohols in the human body, and as a tool for investigating the biochemical and physiological effects of diols.

properties

CAS RN

117828-61-2

Product Name

Hexbutinol

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol

InChI

InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2

InChI Key

IXXCPZGOFVCPCH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O

synonyms

1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine
hexbutinol
hexbutinol, (R)-isomer
hexbutinol, (S)-isome

Origin of Product

United States

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